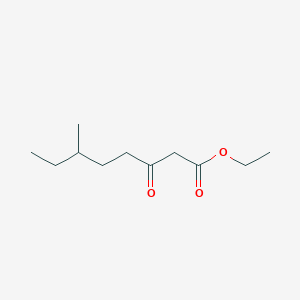
Ethyl 6-methyl-3-oxooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-3-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is an ester derived from octanoic acid and is characterized by the presence of a ketone group at the third carbon and a methyl group at the sixth carbon. This compound is used in various chemical syntheses and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxooctanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:
Formation of Enolate Ion: The starting material, such as ethyl acetoacetate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to introduce the methyl group at the sixth carbon position.
Esterification: The resulting product undergoes esterification to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): Used for the enolate formation and alkylation steps.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-methyl-3-oxooctanoic acid.
Reduction: Formation of 6-methyl-3-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 6-methyl-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of ethyl 6-methyl-3-oxooctanoate involves its interaction with various molecular targets:
Enolate Formation: The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions.
Pathways: The enolate ions can undergo alkylation, acylation, and other reactions, leading to the formation of different products.
類似化合物との比較
Similar Compounds
Ethyl 6-oxooctanoate: Similar structure but lacks the methyl group at the sixth carbon.
Ethyl 3-oxooctanoate: Similar structure but lacks the methyl group at the sixth carbon and has the ketone group at the third carbon.
Uniqueness
Ethyl 6-methyl-3-oxooctanoate is unique due to the presence of both a ketone group and a methyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
ethyl 6-methyl-3-oxooctanoate |
InChI |
InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 |
InChIキー |
ZJYXKFMWHWKZJH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC(=O)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















